N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazole and pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including methoxyphenyl and carboxamide, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:
- Formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Coupling of the pyrazole and pyridine rings using cross-coupling reactions such as Suzuki or Heck coupling.
- Final functionalization to introduce the carboxamide group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and bases under appropriate conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole and pyridine derivatives.
Scientific Research Applications
N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the pyrazole and pyridine rings allows for strong binding interactions, while the functional groups can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-HYDROXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-CHLOROPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness: The unique combination of the methoxyphenyl group and the carboxamide functionality in N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE distinguishes it from similar compounds. This combination enhances its potential for specific interactions with biological targets and its versatility in chemical reactions.
Properties
Molecular Formula |
C23H26N6O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O2/c1-14-17(13-28(4)25-14)12-27(3)23(30)19-11-20(16-7-9-18(31-6)10-8-16)24-22-21(19)15(2)26-29(22)5/h7-11,13H,12H2,1-6H3 |
InChI Key |
ZIHOBRARKDDXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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